molecular formula C8H15NO2 B11920440 (R)-Methyl azepane-4-carboxylate

(R)-Methyl azepane-4-carboxylate

Cat. No.: B11920440
M. Wt: 157.21 g/mol
InChI Key: BFCUJOACQSXTBK-SSDOTTSWSA-N
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Description

®-Methyl azepane-4-carboxylate: is a chemical compound with the molecular formula C8H15NO2 It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl azepane-4-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of azepane, which can be derived from cyclohexanone through a series of reactions including amination and ring expansion.

    Esterification: The azepane is then subjected to esterification with methanol in the presence of an acid catalyst to form methyl azepane-4-carboxylate.

    Chiral Resolution: The racemic mixture of methyl azepane-4-carboxylate is resolved into its enantiomers using chiral chromatography or enzymatic resolution to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production of ®-Methyl azepane-4-carboxylate follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common industrial methods include:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.

    Catalytic Processes: The use of catalysts, such as acid or base catalysts, enhances the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

®-Methyl azepane-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium hydride (NaH) facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted azepane derivatives.

Scientific Research Applications

®-Methyl azepane-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-Methyl azepane-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    (S)-Methyl azepane-4-carboxylate: The enantiomer of ®-Methyl azepane-4-carboxylate, with similar chemical properties but different biological activity.

    Ethyl azepane-4-carboxylate: A similar compound with an ethyl ester group instead of a methyl ester group.

    Azepane-4-carboxylic acid: The carboxylic acid derivative of azepane.

Uniqueness

®-Methyl azepane-4-carboxylate is unique due to its specific chiral configuration, which imparts distinct biological activity compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in the development of chiral drugs and other specialized applications.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl (4R)-azepane-4-carboxylate

InChI

InChI=1S/C8H15NO2/c1-11-8(10)7-3-2-5-9-6-4-7/h7,9H,2-6H2,1H3/t7-/m1/s1

InChI Key

BFCUJOACQSXTBK-SSDOTTSWSA-N

Isomeric SMILES

COC(=O)[C@@H]1CCCNCC1

Canonical SMILES

COC(=O)C1CCCNCC1

Origin of Product

United States

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